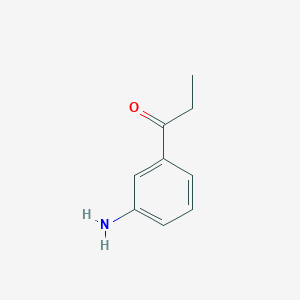
Daniellic acid
Descripción general
Descripción
Daniellic acid is a natural compound with the molecular formula C20H28O3 . It has been shown to have cancer-fighting properties . It can be found in the heartwood of Sciadopitys verticillata, an evergreen tree native to Asia and Africa .
Synthesis Analysis
Daniellic acid is an optical isomer of another natural compound, lambertianic acid . Lambertianic acid can be synthesized in the laboratory from podocarpic acid .Molecular Structure Analysis
The molecular structure of Daniellic acid has been determined using various techniques such as UV, 1H-NMR, 13C-NMR, HSQC, HMBC, and IR analysis .Aplicaciones Científicas De Investigación
Anti-Melanogenesis and Potential Cosmeceutical Applications : Daniellic acid has demonstrated significant anti-melanogenesis effects, making it a potential candidate for skin disorder treatments and cosmeceutical applications. It possesses antioxidant properties, anti-proliferative capabilities, and inhibits tyrosinase activity, which is crucial in skin darkening processes. Its efficacy in reducing melanin production and its potential use in treating skin ailments have been highlighted, underscoring its traditional uses in Burkina Faso for genitor-urinary tract diseases, wound healing, and skin disorders (Nacoulma et al., 2021).
Extraction and Characterization from Daniellia Species : Daniellic acid was also isolated from the wood of Daniellia species, indicating its presence in various parts of the plant. This study contributes to the understanding of the chemical nature of extractives from Daniellia species and their potential applications in various fields (Bevan et al., 1968).
Therapeutic Potential of Lambertianic Acid : Although not directly about daniellic acid, this study discusses lambertianic acid, an optical isomer of daniellic acid. Lambertianic acid has shown potential in attenuating various health issues, including obesity and different cancers, indicating a possibly similar scope for research into the therapeutic applications of daniellic acid (Shahinozzaman et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,4aS,5R,8aS)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-14-5-8-17-19(2,10-4-11-20(17,3)18(21)22)16(14)7-6-15-9-12-23-13-15/h9,12-13,16-17H,1,4-8,10-11H2,2-3H3,(H,21,22)/t16-,17+,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHJXKYYELWEOK-LCLWPZTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC(=C)C2CCC3=COC=C3)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CCC(=C)[C@H]2CCC3=COC=C3)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daniellic acid | |
CAS RN |
1235-77-4 | |
| Record name | Daniellic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1235-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Daniellic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001235774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1R-(1α,4aα,5α,8aβ)]-5-[2-(3-furyl)ethyl]decahydro-1,4a-dimethyl-6-methylene-1-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.614 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary sources of daniellic acid?
A1: Daniellic acid is primarily isolated from the African copal tree, specifically the species Daniellia oliveri [, ]. This tree's oleoresin and wood are known sources of this diterpene acid.
Q2: What is the chemical structure of daniellic acid and how was it elucidated?
A2: Daniellic acid is a furanoid diterpene. Its structure was determined using various spectroscopic techniques including ¹H-NMR, ¹³C-NMR, HSQC, and IR spectroscopy [, ]. The stereochemistry was established by correlation with a related compound, agathic acid [].
Q3: What biological activities have been reported for daniellic acid?
A3: Studies have demonstrated that daniellic acid exhibits several notable bioactivities:
- Antioxidant Activity: Daniellic acid exhibits antioxidant properties, effectively scavenging DPPH radicals and reducing iron (III) ions [].
- Anti-proliferative Activity: It shows promising anti-proliferative effects against various tumor cell lines, indicating its potential in cancer research [].
- Tyrosinase Inhibition: Daniellic acid acts as a tyrosinase inhibitor, a key enzyme in melanin biosynthesis. It demonstrates a noncompetitive mixed-type inhibition mechanism [].
Q4: Are there any known structural isomers of daniellic acid with biological activity?
A5: Yes, lambertianic acid is a known optical isomer of daniellic acid. It is primarily found in Pinus species and has been studied for its potential anti-obesity, anti-allergic, and anti-cancer properties [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



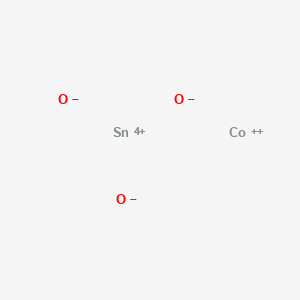
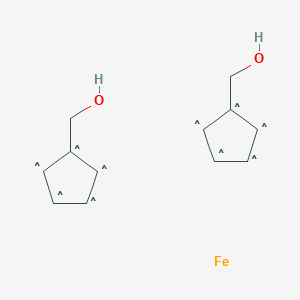
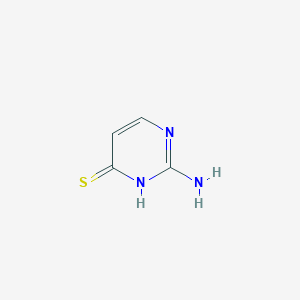
![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B72845.png)
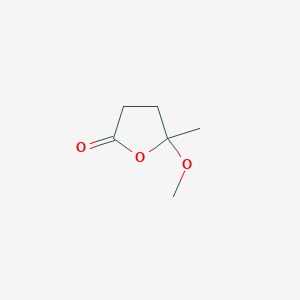

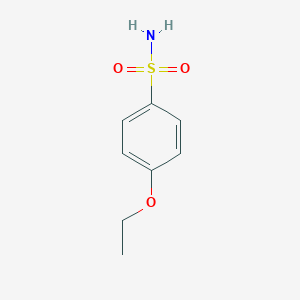

![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)
![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)



